Dual CD4⁺ and CD8⁺ T‑Cell Infiltration vs. Class I Peptide
In a direct head‑to‑head comparison in TUBO‑bearing BALB/c mice, DC1 vaccines pulsed with the class II multi‑epitope peptide (pool containing SPPHPSPAFSPAFDNLYYWDQ) significantly increased both CD4⁺ and CD8⁺ tumor‑infiltrating lymphocytes (TILs) per mg of tumor, whereas the class I HER2/neu peptide (p66) vaccine increased only CD8⁺ TILs [1].
| Evidence Dimension | Tumor‑infiltrating lymphocytes (TILs) per mg tumor |
|---|---|
| Target Compound Data | Significant increase in both CD4⁺ and CD8⁺ T cells (p<0.001 vs. untreated control) |
| Comparator Or Baseline | Class I HER2/neu peptide p66 (TYVPANASL): increased only CD8⁺ T cells (p<0.001 vs. control) |
| Quantified Difference | Class II vaccine uniquely induced CD4⁺ T‑cell infiltration; CD4⁺ T cells were not elevated by class I peptide. |
| Conditions | BALB/c mice bearing orthotopic TUBO mammary tumors; 1×10⁶ DC1 cells pulsed with 10 μg/mL peptide, twice weekly ×6 doses. |
Why This Matters
Procurement of the class II peptide is mandatory for studies requiring CD4⁺ T‑cell help, which is essential for durable anti‑tumor immunity and synergy with anti‑PD‑1 [1].
- [1] Kodumudi KN, Ramamoorthi G, Snyder C, et al. Sequential Anti‑PD1 Therapy Following Dendritic Cell Vaccination Improves Survival in a HER2 Mammary Carcinoma Model and Identifies a Critical Role for CD4 T Cells in Mediating the Response. Front Immunol. 2019;10:1939. (Figure 3D‑E; p<0.001 for CD4 and CD8 increases with class II vaccine; CD8‑only increase with class I vaccine.) View Source
